molecular formula C10H13N2NdO8 B15486131 Neodymium edetate CAS No. 12611-51-7

Neodymium edetate

Cat. No.: B15486131
CAS No.: 12611-51-7
M. Wt: 433.46 g/mol
InChI Key: QGSNBBYVXDXAOD-UHFFFAOYSA-K
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Description

Neodymium edetate is a coordination complex formed between the rare-earth element neodymium and ethylenediaminetetraacetic acid (EDTA). This compound is of significant interest in research due to the strong chelating properties of the edetate ligand, which firmly binds the central neodymium ion in a hexadentate manner, creating a stable, water-soluble complex . The primary research value of this compound stems from this stability, making it a useful compound in studies involving lanthanide chemistry, such as the separation and purification of rare-earth elements through ion-exchange chromatography . Its mechanism of action involves the sequestration of the neodymium cation, which can be utilized to deliver neodymium ions in biological or chemical systems under stable pH conditions or to mask its reactivity in catalytic processes . Furthermore, due to the specific magnetic and spectroscopic properties of neodymium ions, their edetate complexes may have potential applications in developing new materials and as probes in biochemical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12611-51-7

Molecular Formula

C10H13N2NdO8

Molecular Weight

433.46 g/mol

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;neodymium(3+)

InChI

InChI=1S/C10H16N2O8.Nd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3

InChI Key

QGSNBBYVXDXAOD-UHFFFAOYSA-K

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Nd+3]

Origin of Product

United States

Synthetic Methodologies and Preparation Strategies

General Approaches for Lanthanide-EDTA Complex Synthesis

The fundamental approach to synthesizing lanthanide-EDTA complexes involves the reaction of a soluble lanthanide salt with a deprotonated form of EDTA in an aqueous medium. psiberg.com EDTA is a polyaminopolycarboxylic acid with six potential donor sites (four carboxylate groups and two amine groups) that can chelate a metal ion. osti.gov The stability and coordination of the resulting complex are highly dependent on the reaction conditions, particularly the pH. rsc.orgosti.gov

The general reaction can be summarized as the interaction between a hydrated lanthanide ion and the EDTA anion:

Ln³⁺(aq) + EDTA⁴⁻(aq) ⇌ [Ln(EDTA)]⁻(aq)

The stability constants for these complexes are typically high, indicating a strong affinity between the lanthanide ion and the EDTA ligand. nii.ac.jp The synthesis is often achieved by dissolving a lanthanide salt, such as neodymium nitrate (B79036) or neodymium chloride, in water and adding a solution of an EDTA salt, commonly the disodium (B8443419) or tetrasodium (B8768297) salt. umcs.plbris.ac.uk The pH of the solution is a critical parameter, as the protonation state of EDTA changes with pH. osti.gov In acidic conditions, the carboxylate and amine groups of EDTA can be protonated, which significantly reduces the stability of the complex and can alter its coordination structure. osti.govrsc.org For instance, at pH ~7, a protonated amine group may not coordinate with the lanthanide ion, leading to a different complex structure compared to the fully deprotonated form found at higher pH (e.g., pH ~11). osti.govrsc.org Therefore, pH control is essential for ensuring the formation of the desired stable, fully chelated complex.

Specific Synthesis Routes for Neodymium Edetate and Analogues

Beyond simple aqueous precipitation, several advanced synthetic routes are employed to produce this compound and related materials, often as precursors for oxides or other functional materials. These methods offer greater control over particle size, morphology, and homogeneity.

The polymeric precursor method, also known as the Pechini method, is a versatile technique for synthesizing multi-component oxide materials with high purity and homogeneity. While often used for oxides like NdNiO₃, the underlying principle involves the formation of a metal-chelate complex in a polymer matrix. researchgate.net In a typical process, metal salts (e.g., neodymium nitrate) are dissolved in a solution containing a chelating agent like EDTA or citric acid. A polyhydroxy alcohol, such as ethylene (B1197577) glycol, is then added, and the solution is heated. This promotes a polyesterification reaction between the citric acid and ethylene glycol, forming a polymer resin. The neodymium ions, chelated by the EDTA or citrate (B86180), become uniformly distributed throughout this polymeric matrix. rcin.org.pl Subsequent calcination of the resin at high temperatures burns off the organic components, yielding a fine, homogeneous oxide powder. researchgate.net This method ensures a stoichiometric distribution of cations on a molecular level.

Co-precipitation is a widely used, simple, and low-cost method for synthesizing neodymium-containing materials. mdpi.com This technique involves dissolving neodymium salts and other precursors in a solvent and then adding a precipitating agent (e.g., urea, sodium hydroxide) to induce the simultaneous precipitation of the components from the solution. mdpi.combendola.com The resulting precipitate is then typically washed, dried, and calcined to obtain the final product. bendola.com The co-precipitation method is effective for producing nanostructured materials, and the process parameters, such as temperature and pH, can be adjusted to control the properties of the resulting particles. mdpi.comunesp.br

The Sol-Gel method is another prominent wet-chemical technique used to produce solid materials from small molecules. rcin.org.plresearchgate.net For neodymium-containing materials, this process often involves EDTA as a complexing agent to form stable complexes with metal cations in a solution. mdpi.comresearchgate.net The synthesis begins with the formation of a colloidal suspension (the "sol") containing precursors like neodymium nitrate. mdpi.com Through hydrolysis and polycondensation reactions, the sol particles link together to form a continuous network within the liquid phase, known as the "gel". rcin.org.pl Removing the solvent from the gel, followed by heat treatment, can produce dense ceramics or fine powders. mdpi.comnih.gov A modified sol-gel process for synthesizing La-Nd-doped yttria powders involved dissolving metal nitrates in an EDTA solution, adjusting the pH to 7.5 with ammonia, and heating to form a transparent gel, which was then treated thermally. mdpi.com

Hydrothermal synthesis refers to chemical reactions of substances in a sealed, heated aqueous solution above ambient temperature and pressure. sigmaaldrich.com This method is particularly effective for synthesizing crystalline materials. researchgate.net EDTA is frequently used in this process as a chelating ligand or a morphology-controlling agent. researchgate.netresearchgate.net For instance, EDTA-assisted hydrothermal methods have been used to prepare lanthanide orthovanadate nanorods and other complex structures. researchgate.net The presence of EDTA can influence the nucleation and growth of crystals, leading to specific morphologies. unesp.br In one example, NdF₃ and NaNdF₄ nanocrystals were synthesized via a microwave-assisted hydrothermal reaction where EDTA was used as a morphology-controlling agent. researchgate.net

Solvothermal synthesis is similar to the hydrothermal method but employs a non-aqueous solvent. sigmaaldrich.comresearchgate.net The choice of solvent, along with reaction temperature and pressure, plays a crucial role in determining the final product's structure and morphology. researchgate.netresearchgate.net This technique has been used to prepare nanometric precursors of neodymium oxide with varying shapes, from fibrous to spheroidal, by carefully selecting the solvent (e.g., ethanol, butanol) and neodymium salt precursor. researchgate.net The solvothermal environment facilitates the dissolution and reaction of precursors, enabling the formation of both thermodynamically stable and metastable phases that may not be accessible through other routes. sigmaaldrich.com

Control of Reaction Conditions for Targeted Complex Formation

The successful synthesis of this compound with desired characteristics hinges on the precise control of several key reaction parameters. These factors influence the reaction kinetics, complex stability, yield, and the morphology of the final product.

ParameterInfluence on Synthesis and Complex FormationSource(s)
pH Determines the protonation state of EDTA's amine and carboxylate groups. Higher pH (e.g., 6-11) favors deprotonation, leading to stronger and more stable complex formation. osti.govrsc.orgacs.org Changes in pH can alter the coordination structure of the complex. osti.gov osti.govrsc.orgacs.org
Temperature Affects the rate of reaction and the thermal stability of the complex. rsc.orgosti.gov In co-precipitation and sol-gel methods, temperature influences crystalline size and phase formation. mdpi.comunesp.br Higher temperatures can also lead to the decomposition of the complex. researchgate.net rsc.orgosti.govmdpi.comunesp.brresearchgate.net
Stoichiometry The molar ratio of neodymium ions to the EDTA ligand is crucial for achieving complete complexation and high yield. arabjchem.orgnih.gov In precursor methods, the ratio of metal to other reagents (e.g., citric acid, urea) dictates gelation time and the properties of the intermediate product. nih.gov nih.govarabjchem.orgnih.gov
Reaction Time Sufficient time is required for the reaction to reach equilibrium, ensuring maximum yield. arabjchem.org In hydrothermal and sol-gel syntheses, time affects the crystallinity and growth of the particles. researchgate.net researchgate.netarabjchem.org
Solvent In solvothermal synthesis, the choice of solvent (e.g., water, alcohols) plays a key role in determining the morphology and crystal structure of the resulting neodymium precursor and final oxide. researchgate.net researchgate.net

Structural Elucidation and Coordination Environment Analysis

Coordination Geometry and Number of Neodymium(III) in Edetate Complexes

Ethylenediaminetetraacetic acid (EDTA) is a versatile and flexible ligand, capable of acting as a hexadentate chelator. quora.comquora.comwikipedia.org This means it can bind to a central metal ion through six donor atoms: the two nitrogen atoms of the ethylenediamine (B42938) backbone and the four oxygen atoms from the carboxylate groups. quora.comwikipedia.org This multi-point attachment, known as the chelate effect, results in the formation of highly stable complexes. quora.com The EDTA ligand effectively "wraps" around the neodymium ion, occupying multiple sites in its coordination sphere. quora.comquora.com

In many neodymium-EDTA complexes, the EDTA ligand is indeed hexadentate, coordinating to the Nd(III) ion through its two nitrogen and four oxygen atoms. academie-sciences.fr However, the flexibility of the EDTA molecule allows for variations in its coordination mode. In some instances, not all six donor atoms of the EDTA ligand coordinate to the neodymium ion, particularly in the formation of polynuclear structures or when other competing ligands are present.

The presence of these coordinated water molecules is crucial for stabilizing the complex and satisfying the coordination requirements of the neodymium ion. nih.gov They can also participate in hydrogen bonding networks, further influencing the crystal packing and supramolecular architecture. iucr.orgresearchgate.net

Neodymium edetate complexes can exist as either mononuclear or polynuclear species. In a mononuclear complex, a single neodymium ion is coordinated by one or more EDTA ligands. researchgate.net This is common when the EDTA ligand can effectively encapsulate the metal ion.

However, under certain conditions, polynuclear architectures can form where EDTA ligands bridge between two or more neodymium centers. iucr.orgacs.org In one documented case, a polymeric chain is formed where edta ligands link the neodymium metal centers. iucr.org The formation of mononuclear versus polynuclear structures can be influenced by factors such as pH, the ratio of metal to ligand, and the presence of other coordinating species. rsc.org For instance, at higher pH values, polynuclear structures may be favored. researchgate.net The transition from mononuclear to polynuclear arrangements can also be driven by the presence of specific counter-ions or ancillary ligands. acs.org

Neodymium(III) can form ternary complexes where the coordination sphere contains not only EDTA and water molecules but also a third type of ligand. acs.orgorientjchem.orgorientjchem.org The formation of such mixed-ligand complexes is possible because the Nd-EDTA primary complex may still have available coordination sites that can be occupied by another ligand. acs.org

For example, a ternary complex involving neodymium, N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), and citrate (B86180) has been identified. acs.org In this case, the HEDTA ligand, which is likely hexadentate, only partially fills the coordination sphere of the 9-coordinate neodymium ion, leaving space for the citrate ligand to bind. acs.org The stability of these ternary complexes is influenced by factors such as the nature of the secondary ligand and electrostatic interactions. acs.orgorientjchem.org Spectrophotometric studies are a common method for identifying and characterizing these ternary complexes in solution. orientjchem.orgorientjchem.org

Crystallographic Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of this compound complexes at the atomic level. researchgate.netcarleton.eduuhu-ciqso.es

For example, the crystal structure of poly[aqua[μ-N′-(carboxymethyl)ethylenediamine-N,N,N′-triacetato]neodymium(III)] revealed a polymeric chain structure. iucr.org In this complex, each Nd(III) ion is nine-coordinate, bound to six oxygen atoms and two nitrogen atoms from a single EDTA ligand, and one oxygen atom from a water molecule. iucr.org The resulting coordination geometry was described as a bicapped trigonal prism. iucr.org The EDTA ligands act as bridging units, connecting the neodymium centers to form the polymeric chain. iucr.org

Another study on a neodymium complex with triethylenetetraaminehexaacetic acid (a ligand similar to EDTA) found the Nd(III) ion to be ten-coordinate, with a geometry best described as a bicapped square antiprism. acs.org

These crystallographic studies provide invaluable, unambiguous data that underpins our understanding of the structural chemistry of this compound.

Interactive Data Table: Crystallographic Data for a this compound Complex

Below is a summary of the crystallographic data for the polymeric this compound complex, poly[aqua[μ-N′-(carboxymethyl)ethylenediamine-N,N,N′-triacetato]neodymium(III)]. iucr.org

ParameterValue
Chemical Formula[Nd(C₁₀H₁₃N₂O₈)(H₂O)]n
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.893 (3)
b (Å)13.344 (5)
c (Å)12.016 (4)
β (°)110.13 (3)
Volume (ų)1339.4 (8)
Z4
Coordination Number9
GeometryBicapped trigonal-prismatic
Nd-O Bond Lengths (Å)2.394(4) - 2.611(4)
Nd-N Bond Lengths (Å)2.709(5), 2.768(5)

Advanced Spectroscopic Characterization Methodologies

Electronic Absorption Spectroscopy of Neodymium(III) Edetate

Electronic absorption spectroscopy, particularly in the UV-Visible and near-infrared (NIR) regions, is a powerful tool for probing the f-f transitions of the Nd(III) ion. The positions and intensities of these absorption bands are exquisitely sensitive to the coordination environment, offering a window into the structure and bonding of the neodymium edetate complex.

The absorption spectra of Nd(III) complexes are characterized by a series of sharp, narrow bands arising from transitions within the 4f electron shell. Among these, certain transitions exhibit an unusually high sensitivity to changes in the ligand field, a phenomenon known as hypersensitivity. researchgate.net For neodymium(III), the most prominent hypersensitive transition is the 4G5/2 ← 4I9/2 transition, typically observed in the visible region around 575 nm. researchgate.netnih.gov The intensity of this transition is particularly responsive to the symmetry of the coordination sphere and the nature of the donor atoms. nih.gov

The Judd-Ofelt theory is a cornerstone in the analysis of lanthanide electronic spectra, providing a theoretical framework to understand the intensities of f-f transitions. researchgate.netutwente.nlnih.gov According to this theory, the oscillator strength of a transition is related to a set of three intensity parameters (Ωλ, where λ = 2, 4, 6) which are dependent on the ligand environment. The Ω2 parameter is especially sensitive to the symmetry of the complex and the covalency of the metal-ligand bonds, and it is strongly correlated with the intensity of hypersensitive transitions. researchgate.net While specific Judd-Ofelt parameters for the this compound complex are not extensively reported in the literature, studies on analogous Nd(III) complexes with polyaminocarboxylate ligands, such as triethylenetetraaminehexaacetic acid (TTHA) and diethylenetriaminepentaacetic acid (DTPA), have demonstrated the utility of this approach in characterizing their solution and solid-state structures. nih.govresearchgate.net For instance, a comparison of the absorption spectra of the [Nd(TTHA)]3- complex in solution and in a single crystal revealed a close similarity in their coordination polyhedra, underscoring the power of hypersensitive transitions as structural probes. nih.gov

The table below presents typical Judd-Ofelt parameters for Nd(III) in various environments, illustrating the sensitivity of the Ω2 parameter to the coordination sphere.

Host MaterialΩ2 (× 10-20 cm2)Ω4 (× 10-20 cm2)Ω6 (× 10-20 cm2)
LaF31.314.536.91
Y2O35.973.895.88
Aqueous solution (Nd3+(aq))9.72.17.7
Nd(TTA)3Phen in 6-FDA/Epoxy14.12.53.5

Data based on values reported for various Nd(III) systems to illustrate environmental sensitivity. researchgate.net

UV-Visible absorption spectroscopy provides valuable information about the formation and structure of the this compound complex in solution. The complexation of the Nd(III) ion by the edetate ligand leads to noticeable changes in the absorption spectrum compared to the aquated Nd(III) ion. These changes include shifts in the positions of the absorption bands and alterations in their intensities, particularly for the hypersensitive transitions. nih.gov

Spectrophotometric titrations, where the absorbance is monitored as a function of the ligand-to-metal ratio, can be used to determine the stoichiometry of the complex. For neodymium and EDTA, a 1:1 complex is predominantly formed. Studies have shown that the absorbance of the Nd/EDTA complex is influenced by the molar ratio of the components, with slight increases in absorbance observed as the EDTA concentration is increased beyond a 1:1 ratio, suggesting subtle structural adjustments in the coordination sphere.

The table below summarizes characteristic absorption bands for Nd(III) in an aqueous environment, which are perturbed upon complexation with EDTA.

TransitionApproximate Wavelength Range (nm)Spectral RegionSensitivity to Environment
4I9/24D3/2, 4D5/2350 - 360UV-AModerate
4I9/22P1/2~430VioletLow
4I9/24G7/2, 4G9/2510 - 530GreenModerate
4I9/24G5/2, 2G7/2570 - 590Yellow-OrangeHigh (Hypersensitive)
4I9/24F7/2, 4S3/2730 - 750Near-InfraredModerate
4I9/24F5/2, 2H9/2790 - 810Near-InfraredModerate
4I9/24F3/2860 - 880Near-InfraredLow

Luminescence Spectroscopy Techniques

Luminescence spectroscopy offers another avenue for probing the electronic structure and coordination environment of this compound. The Nd(III) ion exhibits characteristic near-infrared (NIR) emission, which can be sensitized through energy transfer from the edetate ligand or other chromophores.

Neodymium(III) complexes are known for their luminescence in the NIR region, with the primary emission bands corresponding to transitions from the 4F3/2 excited state to the lower-lying 4IJ (J = 9/2, 11/2, 13/2) levels. researchgate.netresearchgate.net The most intense of these emissions is typically the 4F3/2 → 4I11/2 transition, occurring around 1060 nm. isuct.ru The precise positions and splitting of these emission bands are influenced by the ligand field, providing a fingerprint of the coordination environment. researchgate.net

Excitation spectra, obtained by monitoring the intensity of a specific emission wavelength while scanning the excitation wavelength, can reveal the energy levels that are effective in populating the emitting 4F3/2 state. In the case of this compound, excitation can occur directly into the f-f absorption bands of the Nd(III) ion or, in some cases, via an "antenna effect" where the edetate ligand absorbs energy (typically in the UV region) and transfers it to the metal center. However, the efficiency of this energy transfer pathway is often low for simple polyaminocarboxylate ligands. A study on a peripheral complex involving Nd-edta and a porphyrin derivative (H2atpp) showed characteristic Nd(III) emission bands at approximately 890 nm and 1060 nm. isuct.ru

The table below outlines the principal emission transitions for Nd(III) complexes.

TransitionApproximate Emission Wavelength (nm)Relative Intensity
4F3/24I9/2~880Strong
4F3/24I11/2~1060Very Strong
4F3/24I13/2~1330Moderate

Wavelengths are approximate and can vary with the coordination environment. isuct.rursc.org

The luminescence lifetime (τ) of the excited 4F3/2 state of Nd(III) is highly sensitive to non-radiative de-excitation pathways. One of the most efficient quenching mechanisms is the vibrational coupling with high-frequency oscillators, such as the O-H vibrations of coordinated water molecules. This sensitivity provides a powerful method for determining the number of water molecules in the first coordination sphere of the Nd(III) ion in solution.

The methodology involves measuring the luminescence decay lifetime of the complex in both H2O and D2O. The lower vibrational frequency of O-D bonds compared to O-H bonds results in a significantly less efficient quenching of the Nd(III) luminescence. Consequently, the lifetime of the complex is substantially longer in D2O than in H2O. An empirical relationship, developed by Horrocks and Sudnick, allows for the calculation of the number of coordinated water molecules (q) based on the difference in the reciprocal lifetimes (decay rates, k = 1/τ) in H2O and D2O:

q = ALn(kH₂O - kD₂O)

where ALn is an empirically determined proportionality constant for a specific lanthanide ion. While this technique has been extensively applied to visible-emitting lanthanides like Eu(III) and Tb(III), its application to Nd(III) is also established. Although specific lifetime values for this compound in H2O and D2O are not readily found in the literature, the principle remains a key method for elucidating the hydration state of the complex in aqueous solutions. nih.gov This information is crucial for understanding the solution structure and reactivity of the complex. colorado.edu

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of the edetate ligand upon coordination to the Nd(III) ion. The vibrational modes of the carboxylate (COO-) and amine groups of EDTA are particularly informative. nih.govacs.orgnih.gov

Upon complexation, the characteristic stretching frequencies of the carboxylate groups undergo significant shifts. In the free, deprotonated EDTA4- ion, the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching vibrations give rise to strong bands in the IR spectrum. When the carboxylate groups coordinate to a metal ion, the νas(COO-) band typically shifts to a higher frequency, while the νs(COO-) band shifts to a lower frequency. The magnitude of the separation (Δν = νas - νs) between these two bands is indicative of the coordination mode of the carboxylate group (ionic, monodentate, bidentate, or bridging). scielo.br

Studies on various metal-EDTA complexes, such as those of Fe(III), have provided detailed assignments of the vibrational spectra. nih.govresearchgate.net For instance, in Na[FeEDTA(H2O)], the νas(COO-) appears around 1625 cm-1, which is characteristic of a coordinated carboxylate group. nih.gov In addition to the carboxylate vibrations, the C-N and C-C stretching modes of the ethylenediamine (B42938) backbone, as well as the metal-ligand vibrations (Nd-O and Nd-N), can be observed, typically at lower frequencies. These metal-ligand modes provide direct evidence of the coordination of the edetate donor atoms to the neodymium ion. Although a comprehensive vibrational analysis specifically for solid this compound is scarce, the principles derived from studies of other metal-EDTA complexes are directly applicable. acs.orgnih.govcolorado.edu

The table below presents a generalized summary of key vibrational modes in metal-EDTA complexes, which are relevant for the analysis of this compound.

Vibrational ModeApproximate Frequency Range (cm-1)Comments
ν(O-H) of coordinated H2O3200 - 3500Broad band, indicates hydration
ν(C-H)2900 - 3000Stretching vibrations of CH2 groups
νas(COO-)~1600 - 1650Asymmetric stretching of coordinated carboxylate
νs(COO-)~1380 - 1420Symmetric stretching of coordinated carboxylate
ν(C-N)~1080 - 1120Stretching of the amine C-N bond
ν(Nd-O) / ν(Nd-N)200 - 500Metal-ligand stretching vibrations

Frequency ranges are approximate and based on data from various metal-EDTA complexes. nih.govscielo.br

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Interaction Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the interaction between the ethylenediaminetetraacetic acid (EDTA) ligand and the neodymium (Nd³⁺) ion. The coordination of the metal ion to the carboxylate groups of EDTA induces significant changes in their vibrational frequencies, which can be observed in the infrared spectrum.

The most informative region in the FTIR spectrum of this compound is where the carboxylate group (COO⁻) stretching vibrations appear. In the free, uncomplexed EDTA anion (typically as a sodium salt), the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the carboxylate groups are observed at approximately 1590-1620 cm⁻¹ and 1400-1420 cm⁻¹, respectively. Upon complexation with Nd³⁺, the character of the carboxylate-metal bond influences the positions of these bands. researchgate.netresearchgate.net

When the carboxylate groups coordinate to the neodymium ion, the νₐₛ(COO⁻) band typically shifts to a higher frequency (wavenumber), while the νₛ(COO⁻) band shifts to a lower frequency compared to the ionic carboxylate. The magnitude of the separation between these two frequencies, Δν = νₐₛ(COO⁻) - νₛ(COO⁻), is indicative of the nature of the metal-ligand bond. A larger Δν value in the complex compared to the free ligand suggests a more covalent, unidentate, or asymmetrically bridging coordination, whereas a smaller Δν can indicate a more ionic or bidentate/symmetrically bridging interaction. nih.gov For metal-EDTA complexes, the coordination typically involves both nitrogen atoms and at least four carboxylate oxygen atoms, leading to a complex vibrational spectrum. purdue.educolorado.edu

In studies of similar Fe(III)-EDTA complexes, distinct bands corresponding to the asymmetric and symmetric vibrations of the coordinated carboxylate groups have been identified, confirming the interaction between the metal center and the ligand. nih.gov For this compound, the FTIR spectrum serves as a diagnostic tool to confirm the formation of the complex and to analyze the strength and geometry of the Nd-O bonds within the chelate structure.

Table 1: Typical FTIR Frequencies for Carboxylate Groups in Free EDTA and Metal-EDTA Complexes

Vibrational ModeFree EDTA (Salt Form) (cm⁻¹)Coordinated EDTA (cm⁻¹)
Asymmetric Stretch (νₐₛ)~1590 - 1620Shifted (often higher)
Symmetric Stretch (νₛ)~1400 - 1420Shifted (often lower)

Note: Specific values for this compound may vary based on experimental conditions.

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy provides complementary information to FTIR for the structural analysis of this compound. This technique is particularly sensitive to the vibrations of the molecular backbone and metal-ligand bonds. The Raman spectrum of this compound serves as a unique "structural fingerprint," allowing for the identification of the complex and the characterization of its vibrational modes in aqueous solution.

Key features in the Raman spectrum of this compound include bands corresponding to the C-C and C-N stretching of the ethylenediamine backbone, as well as the vibrations of the carboxylate groups. More importantly, the low-frequency region of the spectrum (typically below 500 cm⁻¹) can reveal the Nd-O and Nd-N stretching vibrations directly. mdpi.com The appearance of these new bands, which are absent in the spectrum of the free ligand, is direct evidence of coordination.

For instance, in a study on a neodymium(III) complex with orotic acid, new bands in the low-frequency region were assigned to the neodymium-oxygen stretching modes. mdpi.comnih.gov Similarly, for this compound, a band in the region of 200-250 cm⁻¹ would be characteristic of the Nd-O stretching vibration. rsc.org The position and intensity of these metal-ligand vibrational bands can provide insights into the coordination geometry and bond strength. While detailed Raman spectra specifically for this compound are not widely published, analysis of similar lanthanide complexes demonstrates the utility of this technique for confirming the structure of the coordination sphere. inl.gov

Table 2: Expected Raman Bands for this compound

Wavenumber Range (cm⁻¹)Assignment
2800 - 3000C-H Stretching
1400 - 1600Carboxylate (COO⁻) Stretching
800 - 1200C-C and C-N Stretching
200 - 500Nd-O and Nd-N Stretching

Note: These are general ranges; specific peak positions provide the structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution. However, the paramagnetic nature of the Nd³⁺ ion (with three unpaired f-electrons) presents unique challenges and opportunities for the study of this compound. tandfonline.com

¹H and ¹³C NMR for Solution Structure and Ligand Dynamics

The presence of the paramagnetic Nd³⁺ ion significantly influences the ¹H and ¹³C NMR spectra of the EDTA ligand. nih.gov The unpaired electrons of neodymium cause large shifts in the resonance frequencies of nearby nuclei, known as paramagnetic shifts (or lanthanide-induced shifts, LIS), and also lead to significant broadening of the NMR signals. researchgate.netdu.ac.in

The paramagnetic shift has two main components: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact (or dipolar) shift, which results from the through-space magnetic anisotropy of the metal ion. illinois.edu These shifts can move the proton and carbon signals of the EDTA backbone far outside their usual diamagnetic ranges, spreading them over a wide chemical shift range (often exceeding 200 ppm). du.ac.in

While the signal broadening can sometimes obscure fine details like spin-spin coupling, the large chemical shift dispersion can be advantageous, as it can resolve signals that would overlap in a diamagnetic analogue. tandfonline.com The magnitude and direction (upfield or downfield) of the paramagnetic shifts are highly sensitive to the geometric position of each nucleus relative to the neodymium ion. This dependence can, in principle, be used to deduce the solution-state structure and conformation of the complex.

Furthermore, variable-temperature NMR studies can provide information on the dynamics of the ligand. The EDTA ligand in its complexes can undergo several dynamic processes, such as the inversion of the nitrogen atoms and the interchange of the acetate (B1210297) arms. These dynamic processes can be studied by analyzing the changes in the line shapes of the NMR signals as a function of temperature. researchgate.net

¹⁷O NMR for Water Exchange Kinetics

¹⁷O NMR spectroscopy is the primary technique for directly measuring the kinetics of water exchange between the inner coordination sphere of a lanthanide ion and the bulk solvent. nih.govnih.gov In aqueous solution, the this compound complex has water molecules coordinated directly to the Nd³⁺ ion, in addition to the atoms from the EDTA ligand. researchgate.netnih.gov The rate at which these coordinated water molecules exchange with water molecules from the solvent (kₑₓ) is a crucial parameter for understanding the complex's reactivity and properties.

For lanthanide aqua ions, water exchange rates vary across the series, with larger ions like Nd³⁺ generally having faster exchange rates than smaller ones. nih.gov The coordination of a bulky ligand like EDTA typically slows down this exchange rate compared to the simple aqua ion. Studies on various lanthanide complexes have shown that water exchange rates can be finely tuned by modifying the ligand structure, which affects the charge and steric crowding around the metal center. researchgate.net

Table 3: Factors Influencing Water Exchange Rates (kₑₓ) in Lanthanide Complexes

FactorEffect on kₑₓRationale
Ionic Radius Larger ions (e.g., Nd³⁺) generally have faster kₑₓ.Weaker electrostatic attraction to water.
Ligand Steric Hindrance Increased crowding around the water binding site decreases kₑₓ.Blocks the pathway for incoming/outgoing water molecules.
Overall Complex Charge Less positive or more negative charge can increase kₑₓ.Reduces the electrostatic attraction of the departing water molecule.

X-ray Absorption Spectroscopy (XAS) Techniques

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the local geometric and electronic structure of the absorbing atom. It is particularly valuable for studying non-crystalline samples, such as molecules in solution.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment Determination

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory modulation of the X-ray absorption coefficient at energies above an absorption edge. This fine structure arises from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of the EXAFS spectrum can yield highly accurate information about the local coordination environment of the neodymium ion in the edetate complex, including coordination numbers (CN), bond distances, and the identity of the coordinating atoms. researchgate.netnih.gov

A recent study employing a combination of EXAFS and Density Functional Theory (DFT) has elucidated the aqueous-phase structure of the neodymium-EDTA complex. The results from this research provide a detailed picture of the first coordination shell around the Nd³⁺ ion. nih.govacs.orgrawdatalibrary.net

The key findings from the EXAFS analysis of aqueous this compound are:

Coordination Number (CN): The neodymium ion is nine-coordinate (CN=9). researchgate.netnih.govacs.org

Coordinating Atoms: The coordination sphere is composed of six atoms from the EDTA ligand (four carboxyl oxygen atoms and two nitrogen atoms) and three oxygen atoms from water molecules. researchgate.netnih.govacs.org

Bond Distances: The analysis yields an average first-shell coordination distance. As you move across the lanthanide series from larger to smaller ions, this distance contracts. For the series from Lanthanum to Neodymium, the average first-shell distance decreases from 2.62 Å to 2.57 Å. nih.govacs.org

These direct, quantitative measurements are invaluable for understanding the stable structure of the [Nd(EDTA)(H₂O)₃]⁻ complex in solution and provide a basis for interpreting its chemical properties.

Table 4: EXAFS-Determined Structural Parameters for the Aqueous [Nd(EDTA)(H₂O)₃]⁻ Complex

ParameterValueSource
Coordination Number (CN) 9 researchgate.netnih.govacs.org
Coordinating Atoms 4 O (carboxylate), 2 N (amine), 3 O (water) researchgate.netnih.govacs.org
Average First-Shell Bond Distance (Nd-O/N) 2.57 Å nih.govacs.org

Integration with Computational Models for Structural Elucidation

The determination of the precise structure of this compound in aqueous solutions presents a considerable challenge for any single experimental technique. To overcome this, researchers have increasingly turned to a synergistic approach that combines experimental spectroscopic data with sophisticated computational models. This integration provides a more complete and accurate picture of the complex's geometry and bonding. mdpi.comdntb.gov.uaacs.orgnih.govrsc.org

The theoretical models generated by DFT serve as crucial references for fitting experimental EXAFS data. This combined approach has shown excellent agreement between theoretical predictions and experimental observations, with reported R-factors (a measure of the goodness of fit) being less than 0.02. acs.orgnih.gov This high level of agreement validates the structural models and enhances the reliability of the determined coordination environment.

Molecular Dynamics (MD) simulations also play a role in understanding the dynamic behavior of these complexes in solution, providing insights into the stability and conformational flexibility of the this compound structure.

Table 1: Structural Parameters of Aqueous Nd-EDTA Complex from Combined DFT/EXAFS Studies
ParameterValueSource
Coordination Number9 acs.orgnih.gov
Coordinating Atoms from EDTA6 (4 O, 2 N) acs.orgnih.gov
Coordinating Water Molecules3 acs.orgnih.gov
Average First-Shell Coordination Distance (EXAFS)2.57 Å acs.orgnih.gov
Average First-Shell Coordination Distance (DFT)2.56 Å acs.orgnih.gov
EXAFS Fit Quality (R-factor)< 0.02 acs.orgnih.gov

Other Analytical Techniques for Elemental and Phase Composition

Beyond structural elucidation, a range of other analytical techniques are employed to determine the elemental and phase composition of this compound.

X-ray Diffraction (XRD) for Phase Analysis and Crystallite Size

X-ray Diffraction (XRD) is a fundamental technique for the analysis of crystalline materials. It provides information on the phase composition and crystallite size of a sample. While single-crystal XRD can provide detailed atomic coordinates for a crystalline solid, powder XRD is more commonly used for routine phase identification and for determining the average crystallite size of a powdered sample. researchgate.netsc.edu

In the context of this compound, XRD would be used to confirm the crystalline phase of a synthesized solid and to identify any crystalline impurities. The broadening of the diffraction peaks in a powder XRD pattern is inversely related to the crystallite size, a relationship described by the Scherrer equation. semanticscholar.orgresearchgate.netyoutube.com This allows for the estimation of the average size of the crystalline domains within the powder.

Specific, publicly available XRD data detailing the phase analysis and crystallite size of pure this compound is limited. However, the general principles of the technique are widely applied to the characterization of neodymium-containing compounds and other metal-organic complexes. researchgate.netsc.eduresearchgate.netnih.govresearchgate.net

Table 2: Hypothetical XRD Data for a this compound Sample
Diffraction Peak (2θ)Phase IdentifiedCalculated Crystallite Size (nm)
---
---
---

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) and Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma (ICP) techniques are powerful tools for the highly sensitive and quantitative determination of elemental composition. Both ICP-Optical Emission Spectroscopy (OES) and ICP-Mass Spectrometry (MS) are widely used for the analysis of rare earth elements, including neodymium. analytik-jena.rubrjac.com.br

ICP-OES measures the characteristic light emitted by elements in a high-temperature plasma. It is a robust and reliable technique for determining the concentration of major and minor elements. For this compound, ICP-OES can be used to accurately quantify the neodymium content, ensuring the correct stoichiometry of the complex. The selection of a suitable emission wavelength for neodymium is crucial to avoid spectral interferences from other elements present in the sample matrix. analytik-jena.rubrjac.com.brresearchgate.net

ICP-MS offers significantly lower detection limits than ICP-OES, making it ideal for the determination of trace and ultra-trace elemental impurities. In the analysis of high-purity this compound, ICP-MS can be employed to quantify trace metal impurities that may be present. The high sensitivity of ICP-MS allows for the detection of contaminants at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. researchgate.netresearchgate.netiaea.orgthermofisher.com

Table 3: Elemental Analysis of this compound Samples using ICP Techniques
TechniqueAnalyteConcentrationSource
ICP-OESNeodymium (Nd)- brjac.com.brnih.gov
ICP-MSTrace Impurity 1- researchgate.netresearchgate.netiaea.org
ICP-MSTrace Impurity 2- researchgate.netresearchgate.netiaea.org

Note: Specific concentration values would be dependent on the individual sample and its purity.

Laser-Induced Breakdown Spectroscopy (LIBS)

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid elemental analysis technique that uses a focused laser pulse to create a micro-plasma on the surface of a sample. spectroscopyonline.comresearchgate.netoxinst.comresearchgate.net The light emitted from this plasma is then analyzed to determine the elemental composition of the sample. LIBS offers several advantages, including minimal to no sample preparation and the ability to perform in-situ and remote analysis. spectroscopyonline.comresearchgate.netoxinst.comresearchgate.net

For this compound, LIBS can provide a quick qualitative and quantitative analysis of the elemental constituents. The technique is sensitive to a wide range of elements, and specific emission lines for neodymium can be used for its identification and quantification. spectroscopyonline.comresearchgate.netoxinst.comresearchgate.netrsc.org The intensity of the characteristic neodymium emission lines is proportional to its concentration in the sample. Calibration curves can be constructed using standards of known neodymium concentration to achieve quantitative results. researchgate.netrsc.org

Table 4: Key Parameters for LIBS Analysis of Neodymium
ParameterValue/RangeSource
Laser TypeNd:YAG spectroscopyonline.comresearchgate.net
Wavelength1064 nm spectroscopyonline.comresearchgate.net
Prominent Nd Emission Line430.4 nm spectroscopyonline.comresearchgate.net
Typical Detection Rangeppm to % oxinst.comresearchgate.netrsc.org

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the properties of lanthanide complexes, including neodymium edetate. clemson.eduresearchgate.net DFT calculations are governed by quantum mechanics and are instrumental in predicting molecular geometries and electronic structures. clemson.edu

Geometry Optimization and Electronic Structure Prediction of this compound Complexes

Once an optimized geometry is achieved, the electronic structure can be predicted. The f-elements, like neodymium, present a significant challenge for theoretical methods due to their complex electronic structure, which arises from open f-shells and significant relativistic and electron correlation effects. researchgate.net State-of-the-art ab initio methods are used to compute the electronic structure, which can then be correlated with experimental data, such as luminescence spectra, to validate the theoretical model. nih.govchemrxiv.org These calculations can reveal the crystal field splitting of electronic energy levels, providing a detailed picture of the electronic environment around the neodymium ion. nih.govchemrxiv.orgchemrxiv.org

Modeling of Metal-Ligand Binding Motifs and Interactions

DFT is also utilized to model the binding motifs and interactions between the neodymium ion and the ethylenediaminetetraacetic acid (EDTA) ligand. EDTA is a flexible ligand capable of adopting various coordination modes. researchgate.net Theoretical calculations can identify different possible binding motifs, such as hexadentate, pentadentate, or tetradentate coordination. researchgate.net

By comparing the calculated energies of these different coordination isomers, the most stable binding mode can be determined. researchgate.net These models provide insight into which donor atoms of the EDTA ligand (the nitrogen atoms and the oxygen atoms of the carboxylate groups) are directly bonded to the neodymium ion and the nature of these chemical bonds. clemson.eduresearchgate.net Understanding these interactions is fundamental to explaining the high stability of the this compound complex. vulcanchem.com

Molecular Dynamics (MD) Simulations for Aqueous Solution Structures

While DFT is powerful, it is computationally expensive, especially for large systems that include solvent molecules. clemson.edu Molecular Dynamics (MD) simulations, which are based on classical mechanics, offer a computationally less demanding alternative for studying the behavior of this compound in aqueous solutions. clemson.eduresearchgate.net

MD simulations can model the dynamic interactions between the this compound complex and surrounding water molecules. clemson.edunih.gov These simulations start with an initial configuration of the complex solvated in a box of water molecules. The system's energy is then minimized, and it is allowed to equilibrate at a specific temperature, such as 300 K. clemson.edu Production runs, extending over nanoseconds, can then track the trajectories of all atoms, providing a detailed view of the complex's structure and dynamics in solution. clemson.edu

Studies have shown that early lanthanide-EDTA complexes, including neodymium, are typically nine-coordinate in aqueous solution. clemson.edu This coordination sphere consists of six atoms from the EDTA ligand and three water molecules. clemson.edu MD simulations help to elucidate the arrangement of these coordinating atoms and the interatomic bond distances in the aqueous phase. clemson.edu

Quantum Chemical Computations for Electronic Properties

Quantum chemical computations provide a detailed understanding of the electronic properties of this compound. These calculations are essential for interpreting experimental results and for predicting properties that are difficult to measure. researchgate.netsparkle.pro.br

High-level ab initio calculations can be used to map the electronic transitions of the neodymium(III) ion within the complex. nih.govchemrxiv.org These transitions, observed in absorption and emission spectra, are sensitive to the coordination environment. chemrxiv.org By combining experimental spectroscopic data with quantum chemical calculations, a detailed electronic structure, including the crystal field splitting of the various energy levels, can be resolved. nih.govchemrxiv.orgchemrxiv.org This information is crucial for understanding the luminescent and magnetic properties of the complex. nih.govspringer.com

Thermodynamic Modeling of Complexation Equilibria

Thermodynamic modeling is used to quantify the stability of the this compound complex in solution. This involves determining the equilibrium constants for the formation of the complex. osti.govosti.gov

Stability Constant Determinations

The stability constant (often denoted as K or log K) is a quantitative measure of the strength of the interaction between a metal ion and a ligand. For this compound, the formation of the complex is a key equilibrium. osti.govdss.go.th Various experimental techniques, such as spectrophotometric titrations and potentiometry, are used to gather data on the concentrations of the different species in solution at equilibrium. osti.govosti.govresearchgate.net This data is then used in thermodynamic models to calculate the stability constants.

The stability constant for the 1:1 neodymium-EDTA complex is a critical parameter. For example, a log K value of approximately 19.15 has been reported for the NdEDTA complex, indicating a very stable complex. dss.go.th These stability constants are essential for predicting the speciation of neodymium in the presence of EDTA under various conditions, such as different pH levels. dss.go.thacs.org

Table 1: Stability Constants for Neodymium Complexes This table is interactive. Click on the headers to sort the data.

Speciation Predictions in Aqueous Solutions

The speciation of this compound in aqueous solutions is complex and primarily governed by the pH of the medium. The chelating agent, ethylenediaminetetraacetic acid (EDTA), is a hexaprotic weak acid (often represented as H₆Y²⁺), meaning it can exist in several different protonated forms depending on the pH. libretexts.org The fully deprotonated form, Y⁴⁻, is the species that most readily forms a stable 1:1 complex with the neodymium(III) ion. vulcanchem.comjove.com

The principal species formed is the anionic complex [Nd(EDTA)]⁻. researchgate.net However, under acidic conditions, protonated forms of the complex, such as [Nd(HEDTA)], can also exist. osti.govcdnsciencepub.com The equilibria are shifted by the concentration of hydrogen ions, which compete with the neodymium ion for the EDTA ligand. mnstate.edu

To account for this pH-dependence, the concept of a conditional formation constant (K'f or K_eff_) is employed. jove.com This value reflects the stability of the metal-EDTA complex at a specific pH, considering the distribution of all EDTA species. jove.com The formation constant for the [Nd(EDTA)]⁻ complex is significantly high, indicating a thermodynamically stable chelate. vulcanchem.com The visible absorption spectrum of the Nd³⁺ ion is sensitive to changes in its coordination environment, a property that can be used to study complex formation and speciation. rsc.org

The following tables summarize the key equilibria and constants related to this compound speciation.

Table 1: Dissociation Constants for EDTA at 25°C This interactive table shows the successive pKa values for ethylenediaminetetraacetic acid.

Equilibrium pKa Value
H₆Y²⁺ ⇌ H₅Y⁺ + H⁺ 0.0
H₅Y⁺ ⇌ H₄Y + H⁺ 1.5
H₄Y ⇌ H₃Y⁻ + H⁺ 2.0
H₃Y⁻ ⇌ H₂Y²⁻ + H⁺ 2.67
H₂Y²⁻ ⇌ HY³⁻ + H⁺ 6.16
HY³⁻ ⇌ Y⁴⁻ + H⁺ 10.26

Data sourced from relevant chemical literature.

Table 2: Stability Constant for the [Nd(EDTA)]⁻ Complex This table provides the thermodynamic stability constant for the primary neodymium-EDTA species.

Reaction Log K_f_ (at 20°C, I=0.1 M)
Nd³⁺ + Y⁴⁻ ⇌ [Nd(EDTA)]⁻ 16.46

The stability constant (K_f_) indicates a high affinity of Neodymium(III) for the EDTA ligand.

Kinetic Considerations in Metal-Exchange Reactions

Metal-exchange reactions involving lanthanide-EDTA complexes, such as this compound, are of significant interest for understanding the lability and reactivity of these stable compounds. These reactions generally proceed through two primary mechanistic pathways: dissociative and associative. chem-soc.sirsc.org

Dissociative Pathway: The initial complex, [Nd(EDTA)]⁻, first undergoes a slow, rate-determining dissociation to release the free ligand, which then rapidly complexes with the entering metal ion. This pathway is often catalyzed by acid (H⁺), where protonation of the coordinated EDTA ligand weakens the metal-ligand bonds and facilitates dissociation. acs.orgakjournals.com

Associative Pathway: The entering metal ion directly attacks the [Nd(EDTA)]⁻ complex, forming a transient binuclear intermediate (e.g., [M'-EDTA-Nd]). chem-soc.si This intermediate then resolves into the new metal complex and the displaced neodymium ion. Evidence for the formation of such binuclear complexes has been observed in NMR studies of lanthanide-EDTA systems. cdnsciencepub.com

Table 3: General Kinetic Pathways for Lanthanide-EDTA Metal Exchange This interactive table outlines the principal mechanisms governing the exchange of a metal ion (M'³⁺) with a lanthanide-EDTA complex ([Ln(EDTA)]⁻).

Pathway Description Typical Rate-Determining Step
Acid-Catalyzed Dissociation The complex is protonated, leading to dissociation of the ligand. [Ln(HEDTA)] → Ln³⁺ + HEDTA³⁻
Direct Associative Attack An entering metal ion attacks the complex to form a binuclear intermediate. M'³⁺ + [Ln(EDTA)]⁻ → [M'-EDTA-Ln]²⁻
Isotopic Exchange Exchange between the metal ion and its isotopically labeled counterpart in the complex. Ln³⁺ + [Ln(EDTA)]⁻ → [Ln(EDTA)]⁻ + Ln³⁺

These pathways illustrate the dynamic nature of metal-ligand bonding in this compound, despite its high thermodynamic stability.

Applications in Chemical Separation and Advanced Materials Research

Selective Separation and Extraction of Rare Earth Elements Utilizing Neodymium Edetate Chemistry

The separation of individual rare earth elements is a challenging task due to their similar chemical properties and ionic radii. digitellinc.com this compound chemistry provides a basis for several effective separation techniques.

Ion Exchange Chromatography with EDTA

Ion exchange chromatography is a well-established laboratory and industrial method for separating REEs. ias.ac.in In this technique, a mixture of REEs is loaded onto a cation-exchange resin. An eluting agent, typically an aqueous solution of ethylenediaminetetraacetic acid (EDTA), is then passed through the column. ias.ac.ingoogle.com The separation is based on the competitive equilibrium between the REE ions bound to the resin and the formation of aqueous REE-EDTA complexes. rsc.org

The stability of the REE-EDTA complexes increases with the atomic number across the lanthanide series. Consequently, heavier lanthanides, which form more stable complexes with EDTA, are eluted from the column first. Lighter lanthanides like neodymium form comparatively less stable EDTA complexes, leading to a stronger affinity for the resin and later elution. rsc.org This differential elution allows for the effective separation of neodymium from its neighboring elements. rsc.org The pH of the EDTA eluent is a critical parameter that must be precisely controlled to optimize separation efficiency. digitellinc.com

Solvent Extraction Systems Employing EDTA as a Selective Agent

Solvent extraction is a dominant industrial method for REE separation. mdpi.com The introduction of EDTA into the aqueous phase as a complexing or "masking" agent can significantly improve the separation factors between adjacent REEs. mdpi.comresearchgate.net In a typical process, an aqueous solution containing the REE mixture and EDTA is mixed with an immiscible organic solvent containing an extractant, such as di-(2-ethylhexyl) phosphoric acid (D2EHPA). mdpi.com

The presence of EDTA creates a competitive complexation environment in the aqueous phase. mdpi.com Neodymium partitions between the aqueous phase, primarily as the [Nd(EDTA)]⁻ complex, and the organic phase, where it complexes with the extractant. mdpi.com The distribution of each lanthanide is governed by the stability of its EDTA complex versus its affinity for the organic extractant. mdpi.comnmlindia.org By carefully managing the pH and the relative concentrations of EDTA and the organic extractant, the separation between neodymium and adjacent elements like praseodymium can be greatly enhanced. mdpi.comnih.govacs.org

Table 1: Effect of EDTA Concentration on REE Extraction

EDTA Concentration (M)% Extraction of Praseodymium (Pr)% Extraction of Neodymium (Nd)% Extraction of Dysprosium (Dy)
0.0001~95~90~75
0.001~90~80~50
0.005~80~65~30

This table is generated based on trends described in studies on solvent extraction of REEs with EDTA. mdpi.com The extraction of rare earth metal ions generally decreases as the concentration of EDTA increases, with the effect being more pronounced for heavier REEs that form more stable EDTA complexes. mdpi.com

Ligand-Assisted Displacement Chromatography for Neodymium Purification

Ligand-assisted displacement (LAD) chromatography is a high-resolution technique used to produce high-purity REEs. rsc.orgpv-magazine.com The process involves loading a mixture of REEs onto a cation exchange resin. rsc.org A solution containing a ligand, such as EDTA, is then introduced. rsc.orgpv-magazine.com The REEs move down the column in distinct, adjacent bands according to their affinity for the ligand. rsc.org

Heavier lanthanides, which form more stable EDTA complexes, move ahead of the lighter ones. rsc.org This results in the formation of sharp, consecutive bands of purified REEs. rsc.org Neodymium can be isolated in a specific band with high purity. pv-magazine.comscilit.com This method is not only effective but is also being developed as a more environmentally friendly alternative to traditional solvent extraction, with possibilities for recycling the chemicals used. pv-magazine.comrsc.org Recent developments have demonstrated the potential for LAD chromatography to produce neodymium with over 99% purity and high yields. pv-magazine.comscilit.com

Supported Liquid Membrane Technologies for Rare Earth Separation

Supported liquid membrane (SLM) technology is an innovative approach that combines solvent extraction and membrane permeation for REE separation. mdpi.com An SLM system consists of a microporous support saturated with an organic solvent containing a carrier (extractant), which separates an aqueous feed solution from a stripping solution. mdpi.comtandfonline.com

EDTA can be used in the aqueous feed to enhance the selectivity of the separation. tandfonline.com It functions by forming stable complexes with certain REEs, thereby retaining them in the feed solution and allowing others to be selectively transported across the membrane by the carrier. jst.go.jp For instance, N,N-dioctyldiglycol amic acid (DODGAA) has been used as a carrier in an ionic liquid-based SLM to selectively transport neodymium and dysprosium. jst.go.jp This technology shows promise for the selective recovery of neodymium from complex mixtures. jst.go.jpnih.gov

Role of EDTA in Hydrometallurgical Processes for Rare Earth Recovery from Secondary Resources

The recycling of REEs from secondary resources like permanent magnets (e.g., NdFeB magnets) and electronic waste is crucial for a sustainable supply chain. solvomet.eursc.org Hydrometallurgical processes, which use aqueous solutions to leach and separate metals, are central to these recycling efforts. mdpi.comresearchgate.net EDTA is a valuable reagent in these processes due to its ability to form stable, water-soluble complexes with REEs like neodymium. rsc.orgmdpi.com

In the recycling of NdFeB magnets, after an initial leaching step to dissolve the magnet, EDTA can be employed as a masking agent. nmlindia.orgsolvomet.eursc.org For example, after a non-selective acid leach dissolves both neodymium and iron, adding EDTA to the solution at a controlled pH will selectively complex the neodymium. solvomet.eu This keeps the neodymium in solution while iron is precipitated out as a hydroxide (B78521) or oxide, facilitating their separation. solvomet.eu The high stability of the [Nd(EDTA)]⁻ complex is critical to achieving a clean separation from the bulk iron matrix. rsc.org

Development of Ligand Design Principles for Enhanced Selectivity in Neodymium Systems

While EDTA is a versatile and effective chelating agent, there is significant research interest in developing new ligands with superior selectivity for specific REEs, including neodymium. nih.govacs.org This research is guided by fundamental principles of coordination chemistry aimed at exploiting the subtle differences between the lanthanide ions.

Key principles in ligand design include:

Modifying Ligand Structure: The physical shape and rigidity of a ligand can be tailored to create a binding cavity that preferentially accommodates the specific ionic radius of Nd³⁺.

Varying Donor Atoms: The type of atoms in the ligand that bind to the metal (e.g., oxygen, nitrogen) influences the bond strength. As hard acids, lanthanide ions prefer hard donor atoms like oxygen. Fine-tuning the electronic properties and arrangement of these donors can enhance selectivity.

Introducing Steric Hindrance: Incorporating bulky chemical groups into a ligand's structure can create steric hindrance that favors binding to some REEs over others, based on their size. researchgate.net

Aqueous and Organic Phase Complexants: A "tug-of-war" strategy can be employed using two different ligands—one that is water-soluble and one that is soluble in an organic extractant. nih.govacs.org By designing a water-soluble ligand that has a higher affinity for adjacent REEs (like praseodymium) and an organic-soluble ligand with a high affinity for neodymium, the separation factor between the two can be dramatically increased during solvent extraction. nih.govacs.org

These design strategies aim to create the next generation of separation technologies that are more efficient and economical for producing high-purity neodymium. nih.govacs.org

Potential in Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Neodymium-EDTA Units

The integration of neodymium-EDTA units into metal-organic frameworks (MOFs) and coordination polymers represents a burgeoning area of materials science. numberanalytics.comrsc.orgnih.gov These materials are crystalline structures composed of metal ions or clusters linked by organic ligands, offering high porosity and tunable properties. numberanalytics.comrsc.orgnih.gov The use of a pre-chelated unit like neodymium-EDTA can introduce specific functionalities and structural motifs into the resulting framework.

Hydrothermal and solvothermal methods are common for synthesizing these crystalline networks. numberanalytics.comrsc.org For instance, the hydrothermal reaction of La(NO3)3 with EDTA has been shown to produce La-EDTA coordination polymer microplates, with the material's morphology adjustable by varying reactant concentrations. rsc.org This suggests a similar potential for creating controlled neodymium-based structures. The synthesis of coordination polymers often involves reacting metal ions with organic linkers under elevated temperature and pressure to form a crystalline network. numberanalytics.com

Research has demonstrated the synthesis of heterometallic coordination polymers incorporating both neodymium and other metals with EDTA. A novel 3D coordination polymer, {NdBi(EDTA)(NO3)2(H2O)7,22}, was synthesized, representing the first structurally characterized heterometallic lanthanide-bismuth polyaminocarboxylate. researchgate.net In this structure, the EDTA ligand bridges the neodymium and bismuth ions. researchgate.net Another example is a 3D coordination network, NdBiEdta(NCS)2 ⋅ 4H2O, formed through an exchange reaction of neodymium(III) thiocyanate (B1210189) with ammonium (B1175870) ethylenediaminetetraacetatebismuth(III). idsi.md The structure is held together by the bridging function of the EDTA ligand and a thiocyanate ligand. idsi.md

While direct synthesis of MOFs using a neodymium-EDTA complex as the primary building block is an area of ongoing research, studies on other metal-EDTA MOFs provide a blueprint. A novel chromium-EDTA-MOF (Cr-EDTA-MOF) was fabricated via a hydrothermal reaction of chromium(III) nitrate (B79036) nonahydrate with EDTA. acs.orgnih.gov This MOF exhibited a significant surface area and porosity, indicating the viability of using EDTA as a ligand to create robust, porous frameworks. acs.orgnih.gov Similarly, iron-based MOFs have been modified with EDTA dianhydride, enhancing their properties for specific applications. rsc.org These examples highlight the potential for creating Neodymium-EDTA MOFs with tailored characteristics for catalysis, separation, or sensing.

Table 1: Examples of Coordination Polymers and MOFs Incorporating EDTA

Compound/Material NameMetal CentersSynthesis MethodKey Structural FeatureReference(s)
{NdBi(EDTA)(NO3)2(H2O)7,22}Neodymium(III), Bismuth(III)Not specified3D coordination polymer with bridging EDTA ligand. researchgate.net
NdBiEdta(NCS)2 ⋅ 4H2ONeodymium(III), Bismuth(III)Exchange Reaction3D coordination network with bridging EDTA and NCS⁻ ligands. idsi.md
Cr-EDTA-MOFChromium(III)HydrothermalMesoporous structure with a BET surface area of 234.55 m²/g. acs.orgnih.gov
Fe-MOF-EDTAIron(III)Post-synthesis modificationEDTA dianhydride modifying a porous Fe-MOF. rsc.org
La-EDTA CPLanthanum(III)HydrothermalMicroplate morphology controllable by reactant concentration. rsc.org

Adsorption and Desorption Studies on Functionalized Materials for Neodymium Recovery

The selective recovery of neodymium from industrial effluents and electronic waste is critical, and adsorption using functionalized materials is a promising approach. researchgate.netacs.org Materials functionalized with chelating agents like ethylenediaminetetraacetic acid (EDTA) show enhanced capacity and selectivity for neodymium ions. rsc.orgrsc.org

Chitosan, a biopolymer, has been a popular substrate for functionalization due to its excellent metal ion adsorption properties. rsc.orgrsc.org When functionalized with EDTA, chitosan's ability to chelate and recover rare earth elements like neodymium from discarded hard disk magnets is significantly improved. rsc.org Studies have optimized process parameters such as pH, adsorption time, and temperature to maximize recovery. rsc.org For instance, maximum adsorption of neodymium (85.3%) from discarded computer hard disks was achieved using EDTA-functionalized chitosan. rsc.org The Langmuir monolayer uptake capacity for neodymium at 323 K and pH 5 was determined to be 201.46 mg/g. rsc.org The mechanism involves the carboxyl groups on the EDTA becoming deprotonated at higher pH values (around 5), forming negatively charged carboxylate groups that bind with the positively charged Nd³⁺ ions. rsc.org

Silica-based materials have also been extensively studied as supports for EDTA functionalization. slu.sekuleuven.be Bi-functional mesoporous silica (B1680970) functionalized with both EDTA and phosphonic groups has been used to recover approximately 97.0% of Nd³⁺ from solution. slu.se The adsorption affinity of such materials often follows the order Fe³⁺ > Dy³⁺ > Nd³⁺ > Ni²⁺ > Al³⁺. slu.se Chitosan-silica hybrid adsorbents functionalized with EDTA have also been prepared, combining the advantages of both materials. kuleuven.be

Another effective adsorbent is EDTA-functionalized activated carbon (EDTA-AC). This material was synthesized by anchoring an EDTA derivative to oxidized activated carbon and demonstrated a significantly increased adsorption capacity for Nd(III) (71.4 mg/g) compared to unfunctionalized activated carbon (19.1 mg/g) at pH 5. researchgate.net

The desorption of neodymium from these materials, which allows for both the recovery of the metal and the regeneration of the adsorbent, is a crucial step for the economic viability of the process. Treatment with dilute acid solutions is a common and effective method for desorption. For EDTA-functionalized activated carbon, adsorbed metal ions could be recovered and the adsorbent regenerated by treatment with a dilute solution of HCl. researchgate.net After five successive adsorption-desorption cycles using 1M HCl, the regeneration efficiency was about 90%. researchgate.net Similarly, for expanded vermiculite (B1170534) used in neodymium adsorption, calcium chloride (0.3 mol/L) proved to be an efficient eluent, achieving 95% neodymium recovery and allowing the adsorbent to be reused with 94% uptake efficiency in the fifth cycle. researchgate.net

Table 2: Performance of Functionalized Materials in Neodymium Adsorption and Desorption

Adsorbent MaterialAdsorption Capacity for Nd³⁺Optimal Adsorption ConditionsDesorption AgentRecovery/Regeneration EfficiencyReference(s)
EDTA-functionalized chitosan201.46 mg/gpH = 5, T = 323 KNot specified85.3% Nd recovery from magnets. rsc.org
EDTA-functionalized activated carbon (EDTA-AC)71.4 mg/gpH = 51M HCl~90% regeneration efficiency after 5 cycles. researchgate.net
Bi-functional mesoporous silica (SBA/EDTA/PO3H2)238 mg/gpH = 3.5–6.0HNO₃97.1% REE recovery from leach liquor. slu.se
DTPA-chitosan-silicaNot specifiedpH < 2 for selectivity1.0 M HClReusable after stripping. kuleuven.be
Expanded Vermiculite0.48 mmol/gT = 283 K0.3 mol/L CaCl₂95% Nd recovery, 94% adsorbent efficiency after 5 cycles. researchgate.net

Environmental Chemistry and Biogeochemical Interactions

Environmental Speciation of Neodymium Edetate Complexes

The chemical form, or speciation, of this compound ([Nd(EDTA)]⁻) in the environment dictates its fate and transport. This speciation is a complex function of analytical limitations and the surrounding physicochemical conditions.

Challenges in Analytical Methods for Speciation at Environmentally Relevant Concentrations

Determining the precise speciation of this compound in natural settings is a significant analytical hurdle, primarily due to the low concentrations typically found in the environment and the complexity of environmental samples. researchgate.netcmu.edu Analytical chemistry methods alone are often insufficient to determine the full speciation of a chemical. cmu.edu Many techniques focus on either the free metal ion or total metal concentrations, while direct measurement of specific metal-ligand complexes requires highly sophisticated, often hyphenated, techniques. cmu.edu

Challenges in the analysis of Rare Earth Elements (REEs) like neodymium include their similar chemical properties, presence in low concentrations, and the complexity of geological and environmental matrices. researchgate.netgeosciencefrontiers.commdpi.com For instance, methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can suffer from spectral overlaps and interferences, especially in complex samples. mdpi.com

To overcome these issues, advanced methods are employed. Capillary Electrophoresis (CE) coupled with ICP-MS (CE-ICP-MS) has emerged as a powerful tool for speciation analysis. dss.go.thomicsonline.org This technique can separate different metal species, such as the neodymium-fulvic acid complex (Nd-FA) from the neodymium-EDTA complex (Nd-EDTA), based on their different charge and shape characteristics. dss.go.thomicsonline.org Researchers have used this method to study the interaction between neodymium and natural organic matter by introducing EDTA as a competing ligand, successfully separating and quantifying the resulting species. dss.go.thomicsonline.org Even with these advanced techniques, detection limits are a critical factor, with one study reporting a detection limit of 500 pM for neodymium speciation using CE-ICP-MS. dss.go.th Furthermore, preserving the sample's integrity to avoid altering the natural speciation during collection and analysis remains a key challenge. omicsonline.org

Influence of pH, Ionic Strength, and Competing Ligands on Speciation

The stability and prevalence of the this compound complex are strongly governed by the chemical characteristics of the environment, including pH, ionic strength, and the presence of other ions and ligands. researchgate.netacs.orgresearchtrend.net

pH: The pH of the surrounding medium is a critical parameter. researchtrend.netmdpi.com The [Nd(EDTA)]⁻ complex is favored in neutral to alkaline conditions. mdpi.comrsc.org At a pH above 7.5, the EDTA solution is most effective at complexing and releasing rare-earth elements. mdpi.com As pH decreases (becomes more acidic), the EDTA ligand gets protonated, reducing its ability to bind with neodymium, and the free Nd³⁺ ion becomes more dominant. researchtrend.netrsc.org Studies on the adsorption of neodymium onto surfaces like goethite show that at environmentally relevant pH levels (3.0–8.0), the dominant aqueous species in the absence of strong synthetic ligands are cations like Nd³⁺ and NdCO₃⁺. acs.org

Ionic Strength: The total concentration of dissolved ions, or ionic strength, can influence the stability of the [Nd(EDTA)]⁻ complex. acs.org While generally considered less impactful than pH, changes in ionic strength can affect the adsorption of complexes onto mineral surfaces. conicet.gov.ar For instance, the adsorption of anions that form inner-sphere complexes (where the ion binds directly to the surface) is less affected by ionic strength than those forming outer-sphere complexes. conicet.gov.ar

Competing Ligands: In natural systems, EDTA must compete with a variety of other ligands for the neodymium ion. dss.go.th Natural organic matter, such as humic and fulvic acids, are significant competitors. dss.go.thcas.cz Studies have used competitive reactions between EDTA and fulvic acid to determine the binding constants of neodymium-fulvic acid complexes. dss.go.th Furthermore, other metal ions present in the environment can compete with neodymium for the EDTA ligand. Metal ions that form highly stable EDTA complexes can displace neodymium, releasing it back into the environment as a free ion. researchgate.net

Mobility and Transport Phenomena of Neodymium-Edetate in Natural Systems

The formation of the this compound complex drastically alters the element's mobility and transport within soils, sediments, and aquatic environments.

Interaction with Sediments, Soils, and Geological Matrices

The free neodymium ion (Nd³⁺) is trivalent and reactive, causing it to readily adsorb to negatively charged soil and sediment particles, thus limiting its movement. mdpi.comepa.gov However, complexation with EDTA forms a stable, negatively charged [Nd(EDTA)]⁻ anion. mdpi.comscielo.br This complex is significantly more mobile as it is repelled by the predominantly negative surfaces of soil components like clays (B1170129) and organic matter, leading to reduced adsorption and enhanced transport through the soil profile and into groundwater. researchtrend.netscielo.brnih.gov

The effectiveness of EDTA in mobilizing metals from soil is well-documented and is even utilized in soil washing remediation techniques for heavy metal contamination. scielo.brnih.govscirp.org The mobility of the metal-EDTA complex is, however, still influenced by soil properties. For example, higher pH can increase the dissolution of humic substances, which in turn can complex with metals and affect their partitioning between the solid and solution phases. researchtrend.net Conversely, in some cases, lower pH can increase the solubility and mobility of certain metals. researchtrend.netscirp.org The presence of iron and manganese oxides in soils can also provide surfaces for the adsorption of metal-EDTA complexes, somewhat mitigating their mobility. epa.gov

Influence on Rare Earth Element Fractionation and Geochemical Cycling

The introduction of EDTA into the environment can significantly alter the natural distribution and cycling of rare earth elements (REEs). mdpi.comcopernicus.org REEs typically exhibit coherent geochemical behavior, but the stability of their EDTA complexes varies across the series. mdpi.com The stability of REE-EDTA complexes increases with atomic number, meaning heavy rare earth elements (HREEs) form more stable complexes with EDTA than light rare earth elements (LREEs), such as neodymium. mdpi.com

This differential stability leads to REE fractionation. mdpi.commdpi.com When EDTA is present, it preferentially complexes with and mobilizes HREEs in the aqueous phase, leaving LREEs relatively enriched in the solid phase (soils and sediments). mdpi.commdpi.com This anthropogenic fractionation can be a clear indicator of contamination from synthetic chelating agents. copernicus.org This effect is utilized in industrial separation processes, where EDTA is used as an eluent in ion-exchange chromatography to separate different REEs from each other. mdpi.comresearchgate.net By carefully controlling pH, the elution order and separation efficiency can be tuned. researchgate.net

Biogeochemical Cycling of Rare Earth Elements and the Role of EDTA Complexation

The biogeochemical cycle of REEs involves their movement and transformation through the lithosphere, hydrosphere, atmosphere, and biosphere. copernicus.org Anthropogenic activities, particularly the release of synthetic chelating agents like EDTA, can significantly perturb this natural cycle. scielo.brcopernicus.org

EDTA is a persistent substance in the environment, with its primary removal process in surface waters being the photolysis of its iron complex, Fe(III)-EDTA. scielo.brrivm.nl Other metal-EDTA complexes are significantly more resistant to degradation. rivm.nl The formation of stable and soluble REE-EDTA complexes increases the mobilization of REEs from soils and sediments, preventing their natural adsorption or precipitation. researchtrend.netscielo.br This leads to an increased residence time of REEs in water bodies and can cause their transport over long distances, potentially leading to the contamination of groundwater. scielo.br

This enhanced mobility and bioavailability can alter the natural REE balance in ecosystems. cas.czcopernicus.org It can lead to the depletion of REEs in some soils and their accumulation in downstream aquatic environments. copernicus.org Furthermore, the change in REE speciation due to EDTA complexation can affect their uptake by plants and other organisms, potentially introducing them into the food chain. cas.cz The well-documented fractionation between light and heavy REEs caused by EDTA serves as a distinct geochemical signature of human impact on the otherwise natural cycling of these elements. mdpi.commdpi.com

Aqueous Ligand Complexation in Oceanic and Terrestrial Environments

The formation of this compound is a critical process governing the solubility and mobility of neodymium in aquatic systems. EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a highly stable, water-soluble complex. semanticscholar.org In both oceanic and terrestrial waters, the complexation of trivalent lanthanide ions like Neodymium (Nd³⁺) with EDTA is a strong determinant of their speciation. iaea.org

The stability constants for lanthanide-EDTA complexes are very high and tend to increase across the lanthanide series from Lanthanum (La) to Lutetium (Lu), with a slight dip or plateau around Gadolinium (Gd). researchgate.net This trend is crucial in separation chemistry and also influences the relative mobility of these elements in the environment. mdpi.com The high stability of the this compound complex means that in the presence of EDTA, neodymium is less likely to precipitate or adsorb to soil and sediment particles, thereby increasing its concentration in the dissolved phase. scielo.bramazonaws.com

Table 1: Stability Constants (log K₁) for Selected Lanthanide-EDTA Complexes
Lanthanide Ionlog K₁ ValueReference
La³⁺ (Lanthanum)15.50 researchgate.net
Pr³⁺ (Praseodymium)16.40 researchgate.net
Nd³⁺ (Neodymium)16.61 researchgate.net
Gd³⁺ (Gadolinium)17.37 osti.gov
Dy³⁺ (Dysprosium)18.30 mdpi.com

Neodymium Isotopic Variations as Tracers in Environmental Studies

The isotopic composition of neodymium, specifically the ratio of ¹⁴³Nd to ¹⁴⁴Nd (expressed as εNd), serves as a powerful tracer for oceanic and terrestrial environmental processes. numberanalytics.comnumberanalytics.comfrontiersin.org This is because the εNd signature of seawater and sediments is determined by the geology of the surrounding landmasses from which the neodymium is weathered and transported into the aquatic environment. numberanalytics.comvliz.be Different geological terrains have distinct εNd values based on their age and rock type, allowing scientists to trace the origin and mixing of water masses in the ocean and the provenance of sediments. frontiersin.orgvliz.bewhoi.edu

Neodymium isotopes are increasingly used in paleoceanography to reconstruct past ocean circulation patterns. researchgate.net The formation of complexes, such as this compound, plays a role in this application by influencing the mobility and transport of neodymium. researchgate.net Because complexation with ligands like EDTA keeps neodymium in the dissolved phase, it facilitates its transport over long distances, preserving the isotopic signature of its source. iaea.org However, the interaction of dissolved neodymium with particulate matter can alter this signature, a phenomenon known as "boundary exchange," which complicates the use of εNd as a purely conservative tracer. frontiersin.orgfrontiersin.org

Studies of marine sediments use both the authigenic (formed in place) and detrital (transported) fractions to reconstruct past environmental conditions. e-opr.org The difference in the εNd signature between these two fractions can provide insights into weathering processes and glacial activity, as incongruent weathering of freshly exposed rock during glacial periods can lead to an isotopic decoupling between the bedrock and the dissolved weathering products. e-opr.orgifremer.fr

Degradation Pathways of Edetate Complexes in the Environment

EDTA is known for its high persistence in the environment, largely because its metal complexes, including this compound, are resistant to common degradation pathways. scielo.brwaikato.ac.nznih.gov

Photochemical Degradation Mechanisms

One pathway for the breakdown of edetate complexes is through photochemical degradation, driven by sunlight. The photodegradation of the iron(III) complex of EDTA is particularly well-documented and is considered a primary abiotic degradation route in sunlit surface waters. nih.gov While specific studies on this compound are less common, research on other lanthanide complexes and related materials shows their involvement in photocatalytic processes. For example, neodymium-doped materials have been shown to act as effective photocatalysts for the degradation of organic dyes under UV or visible light irradiation. zenodo.orgicevirtuallibrary.comresearchgate.net The general mechanism for the photodegradation of metal-EDTA complexes involves the absorption of light, leading to the reduction of the metal center and the oxidative decomposition of the organic ligand. acs.org The rate of degradation can vary depending on the specific metal complexed. unina.it

Biodegradation under Aerobic and Anaerobic Conditions

The biodegradation of EDTA is generally slow and often incomplete in natural environments and wastewater treatment plants. scielo.brwaikato.ac.nz While some microorganisms are capable of degrading EDTA, the process is often limited. asm.org Studies have shown that the biodegradation of EDTA as a sole carbon source is poor, but the presence of a co-substrate can improve degradation rates. nih.govresearchgate.net

The stability of the metal-edetate complex is a critical factor. Stable complexes are particularly resistant to microbial attack, likely due to the inability of microorganisms to uptake the chelated metal. lbl.gov For instance, research on a specific EDTA-degrading bacterium showed that only certain metal-EDTA complexes, like those with calcium and magnesium, are transported into the cell for degradation, while more stable complexes are not. lbl.gov

Under aerobic conditions, slow biodegradation has been observed for various metal-EDTA chelates in soils and sediments. asm.org However, under anaerobic conditions, EDTA is considered to be even more persistent. nih.govosti.gov The lack of anaerobic degradation is thought to be because EDTA sequesters essential trace metals that anaerobic bacteria require as cofactors for their metabolic enzymes. osti.gov

Table 2: Summary of EDTA Biodegradation Findings
ConditionFindingReference
GeneralPoor biodegradability in natural environments; behaves as a persistent substance. scielo.br
AerobicSlow biodegradation of various metal-EDTA chelates (Cu, Cd, Zn, Mn, Ca, Fe) observed in soil. asm.org
AnaerobicGenerally considered non-biodegradable; enrichment for anaerobic EDTA-degrading bacteria has been unsuccessful. osti.gov
Co-metabolismDegradation can be improved in the presence of a co-substrate. nih.govresearchgate.net
Complex StabilityStable metal-EDTA complexes are resistant to biodegradation due to a lack of cellular uptake. lbl.gov

Remobilization of Metal Ions from Environmental Compartments by EDTA

A significant environmental concern regarding EDTA is its ability to mobilize heavy metals and radionuclides from soils, sediments, and sludge. scielo.brwaikato.ac.nz Because EDTA forms strong, soluble complexes, it can prevent the precipitation of metal ions or dissolve metals that are already adsorbed to solid surfaces. scielo.brnih.gov This process increases the concentration of metals in the aqueous phase, enhancing their mobility and potential bioavailability, which can lead to groundwater contamination. mdpi.comcabidigitallibrary.org

The remobilization process is an exchange reaction where a metal-EDTA complex in solution exchanges its metal ion with a different metal ion adsorbed on a solid phase. semanticscholar.orgamazonaws.com In natural waters, EDTA is almost exclusively present as a complex with abundant metals like calcium (Ca²⁺) or iron (Fe³⁺). amazonaws.com Therefore, the remobilization of a toxic metal (M²⁺) from a sediment surface would proceed as follows:

CaEDTA²⁻ (dissolved) + M²⁺ (adsorbed) → MEDTA²⁻ (dissolved) + Ca²⁺ (adsorbed) amazonaws.com

The rate and extent of this remobilization depend on the specific metal-EDTA complex involved. For example, studies have shown that for remobilizing zinc from goethite, CaEDTA is more effective than Fe(III)EDTA, reflecting the slower exchange kinetics of the iron complex. amazonaws.com This highlights that the speciation of EDTA in the environment is crucial for assessing its potential to remobilize other metals. amazonaws.comopenrepository.com

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for producing high-purity Neodymium edetate complexes, and how do particle size and surface area influence their reactivity?

  • Methodological Answer: Synthesis of this compound requires precise control of stoichiometric ratios between neodymium ions (Nd³⁺) and edetate ligands. Ultrafine neodymium oxide particles (mean size ≤15 nm, specific surface area ≥55 m²/g) are recommended as precursors to enhance reactivity due to their high surface energy . Characterization via X-ray diffraction (XRD) and BET surface area analysis is critical to validate purity and structural properties.

Q. Which analytical techniques are most reliable for quantifying this compound in experimental formulations?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with precolumn derivatization using ferric chloride and UV detection at 254 nm provides robust quantification, particularly in lyophilized injectable products . Resonance light scattering (RLS) spectroscopy is a viable alternative, offering high sensitivity (detection limit: 0.0058 mg/L) and specificity for edetate complexes in aqueous solutions . Cross-validation with volumetric analysis ensures accuracy.

Q. How can researchers ensure reproducibility in studies involving this compound’s chelation behavior?

  • Methodological Answer: Standardize experimental protocols by documenting ligand-to-metal ratios, pH conditions, and temperature. Use certified reference materials (e.g., Edetate disodium USP) and validate methods via interlaboratory comparisons. Adhere to pharmacopeial guidelines for edetate-based compounds to minimize variability .

Advanced Research Questions

Q. What mechanisms underlie the contradictory findings regarding this compound’s efficacy in vascular decalcification versus systemic toxicity risks?

  • Methodological Answer: Competing hypotheses exist: (1) this compound may selectively bind calcium deposits in vascular elastin without altering serum calcium levels ; (2) Its nonspecific chelation could deplete essential metal ions (e.g., Zn²⁺, Mg²⁺), causing toxicity. To resolve this, employ in vitro models with isotopic tracing (e.g., ⁴⁴Ca/¹⁴²Nd) and compare tissue-specific biodistribution profiles. Clinical trial designs should prioritize diabetic cohorts, as calcification patterns differ in metabolic disorders .

Q. How can computational modeling improve the design of this compound-based nanomaterials for targeted drug delivery?

  • Methodological Answer: Molecular dynamics simulations can predict binding affinities between Nd³⁺-edetate complexes and biological targets (e.g., hydroxyapatite in calcified plaques). Pair these with density functional theory (DFT) calculations to optimize ligand geometry for enhanced stability. Experimental validation via small-angle neutron scattering (SANS) will confirm nanoscale assembly in physiological conditions .

Q. What strategies address discrepancies in chelation kinetics reported across in vitro versus in vivo studies of this compound?

  • Methodological Answer: Discrepancies often arise from differences in pH, ionic strength, and competing ligands (e.g., albumin). Use microdialysis probes to monitor real-time metal-ligand equilibria in vivo. Integrate pharmacokinetic-pharmacodynamic (PK-PD) models to correlate free Nd³⁺ concentrations with therapeutic outcomes .

Methodological Best Practices

  • Experimental Design : For preclinical studies, include sham-treated controls and dose-escalation cohorts to differentiate therapeutic effects from placebo responses .
  • Data Interpretation : Apply multivariate regression to distinguish the impact of this compound from confounding variables (e.g., coexisting therapies, genetic factors) in clinical datasets .
  • Ethical Compliance : Adhere to FDA guidelines for metal-chelator therapies, particularly regarding informed consent in vulnerable populations (e.g., renal impairment patients) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.